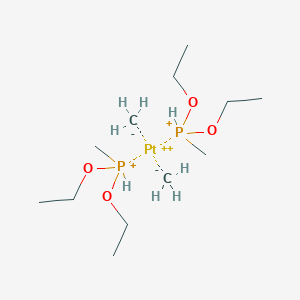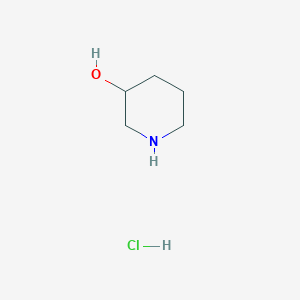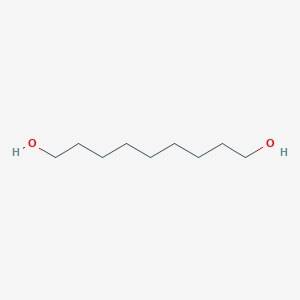
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Overview
Description
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H10F3NO5S and a molecular weight of 373.30 g/mol . It is known for its application as a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile, carnitines, and acylcarnitines in tissue for sensitive fluorimetric detection .
Mechanism of Action
Target of Action
The primary target of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is the anions of carboxylic acids in acetonitrile, carnitines, and acylcarnitines in tissue . These targets play a crucial role in various biochemical reactions and metabolic processes.
Mode of Action
This compound acts as a fluorescent reagent . It reacts rapidly with its targets, leading to the formation of a fluorescent complex. This allows for sensitive fluorimetric detection of the targets .
Result of Action
The primary result of the action of this compound is the sensitive fluorimetric detection of its targets . This can provide valuable information about the presence and concentration of these targets in the tissue.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of −20°C , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate typically involves the reaction of 2,3-naphthalenedicarboxylic anhydride with ethylenediamine to form 2-(2,3-naphthalimino)ethylamine. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes controlling reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, though these are not the primary reactions of interest.
Major Products
The major products formed from substitution reactions are derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile. For example, reaction with an amine would yield an amide derivative .
Scientific Research Applications
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is widely used in scientific research due to its fluorescent properties . Some key applications include:
Chemistry: Used as a reagent for the detection of carboxylic acids, carnitines, and acylcarnitines in various samples.
Biology: Employed in the study of metabolic pathways involving carnitines and acylcarnitines.
Medicine: Utilized in diagnostic assays to detect specific metabolites in biological tissues.
Industry: Applied in quality control processes to ensure the purity and composition of chemical products.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-2-(1,3-dihydro-1,3-dioxo-2H-benz[f]iso-indol-2-yl)ethyl ester
- Trifluoromethanesulfonic acid 2-(1,3-dioxo-2,3-dihydro-1H-benzo[f]isoindole-2-yl)ethyl ester
Uniqueness
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is unique due to its specific structure that combines a naphthalimino group with a trifluoromethanesulfonate group. This combination imparts both fluorescent properties and reactivity towards carboxylic acids, making it particularly useful in sensitive detection applications .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKBLUPFMXLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155966 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128651-50-3 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (NE-OTf) in the context of the provided research papers?
A: NE-OTf serves as a derivatizing agent to enhance the detectability of various analytes in HPLC analysis. It reacts with target molecules, forming fluorescent derivatives that can be detected with higher sensitivity using fluorescence detectors. This approach is particularly useful for quantifying low concentrations of analytes like 20-hydroxyeicosatetraenoic acid (20-HETE) [], microcystins [], carnitine, and acetylcarnitine [] in biological samples, and residual 2,4,5-T in vegetables [].
Q2: How does the use of NE-OTf improve the sensitivity of analyte detection in HPLC compared to conventional UV detection methods?
A: NE-OTf reacts with the target analytes to form highly fluorescent derivatives. These derivatives emit light at specific wavelengths when excited, enabling their detection by fluorescence detectors at much lower concentrations compared to the native analytes using UV detectors. For instance, NE-OTf derivatization provided a 500-fold increase in sensitivity for detecting acetylcarnitine in human muscle homogenates compared to spectrophotometric detection []. Similarly, the detection limit for 2,4,5-T improved significantly using fluorescence detection of its NE-OTf derivative [].
Q3: Can you provide specific examples of how NE-OTf derivatization has been used to quantify analytes in complex biological matrices?
A:* 20-HETE in Urine and Tissue: NE-OTf enabled the development of a fluorescent HPLC assay for quantifying 20-HETE, a cytochrome P450 metabolite of arachidonic acid, in urine, renal tissue, and interstitial fluid []. This method facilitated the study of 20-HETE excretion and its inhibition by drugs.* Carnitine and Acetylcarnitine in Muscle Tissue: NE-OTf derivatization allowed for the quantification of carnitine, acetylcarnitine, and total carnitine in human skeletal muscle biopsies []. This method was sensitive enough to demonstrate the shift in the carnitine pool towards acetylcarnitine during high-intensity exercise.
Q4: What are the limitations of using NE-OTf as a derivatizing agent in analytical methods?
A4: While the research papers highlight the benefits of NE-OTf, it's crucial to acknowledge potential limitations:
Q5: Are there alternative derivatizing agents to NE-OTf for similar applications?
A: Yes, various other reagents exist for pre- or post-column derivatization in HPLC analysis with fluorescence detection. The choice depends on the specific analyte, required sensitivity, and compatibility with the analytical method. Researchers are continually exploring new derivatizing agents with improved properties. One example mentioned in the research is the use of 2‐(2,3‐Naphthalimino)ethyl trifluoromethanesulfonate (NT) for enhancing the detection of hydroxyoctadecadienoic acid (HODE) []. This highlights that the field is actively seeking and evaluating alternative derivatization strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















